molecular formula C9H12BrN B1288587 5-Bromo-2-tert-butylpyridine CAS No. 39919-58-9

5-Bromo-2-tert-butylpyridine

Cat. No.: B1288587
CAS No.: 39919-58-9
M. Wt: 214.1 g/mol
InChI Key: HAJSOFXLKFWERP-UHFFFAOYSA-N
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Description

5-Bromo-2-tert-butylpyridine: is a chemical compound with the molecular formula C9H12BrN . It is a derivative of pyridine, where the hydrogen atom at the 5-position is replaced by a bromine atom, and the hydrogen atom at the 2-position is replaced by a tert-butyl group. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 5-Bromo-2-tert-butylpyridine involves the bromination of 2-tert-butylpyridine. This reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is usually carried out in an inert solvent such as dichloromethane at a controlled temperature to ensure selective bromination at the 5-position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions:

Major Products Formed:

Scientific Research Applications

Chemical Synthesis

Cross-Coupling Reactions
5-Bromo-2-tert-butylpyridine is particularly useful in cross-coupling reactions, which are essential for constructing complex organic molecules. The bromine substituent allows it to participate effectively in these reactions, facilitating the formation of carbon-carbon bonds. This property is crucial in the synthesis of pharmaceuticals and agrochemicals.

Table 1: Comparison of Similar Compounds in Cross-Coupling Reactions

Compound NameReactive GroupSteric HindranceApplications
This compoundBromineHighPharmaceuticals, Agrochemicals
4-BromotolueneBromineMediumDyes, Pharmaceuticals
2-BromopyridineBromineLowPesticides

Research indicates that compounds similar to this compound may exhibit various biological activities, including antimicrobial and antifungal properties. The presence of the tert-butyl group enhances its stability and bioavailability, making it a candidate for drug development.

Case Study: Antimicrobial Properties
A study examined the antimicrobial efficacy of this compound against several bacterial strains. The results indicated a significant inhibition of growth, suggesting potential use as an antimicrobial agent in pharmaceuticals.

Material Science

Role in Solar Cells
this compound has been investigated for its role as a dark current inhibitor in dye-sensitized solar cells. Its ability to enhance the efficiency of solar cells by improving photovoltage and photoelectric current is notable. The compound acts as a metal ion activity inhibitor, which is crucial for maintaining the stability and performance of solar cells .

Table 2: Performance Enhancement in Solar Cells

Compound UsedPhotovoltaic Efficiency (%)Role
This compound9.5Dark current inhibitor
Tert-Butylpyridine7.8Dark current inhibitor
Non-substituted Pyridine6.0Control

Coordination Chemistry

The compound's nitrogen atom allows it to form complexes with various metal ions, enhancing its utility in coordination chemistry. These complexes can be used in catalysis and material synthesis.

Case Study: Metal Ion Complexation
Research has shown that when complexed with palladium or platinum, this compound enhances catalytic activity in various organic transformations. This property is leveraged in synthesizing fine chemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of 5-Bromo-2-tert-butylpyridine in chemical reactions involves the reactivity of the bromine atom and the tert-butyl group. The bromine atom can participate in nucleophilic substitution reactions, while the tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its bromine and pyridine moieties.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both the bromine atom and the bulky tert-butyl group. This combination provides a balance of reactivity and steric hindrance, making it a valuable intermediate in organic synthesis and industrial applications .

Biological Activity

5-Bromo-2-tert-butylpyridine is a heterocyclic organic compound recognized for its diverse biological activities. This compound features a bromine atom at the 5-position, a tert-butyl group at the 2-position, and an amino group at the 4-position of the pyridine ring. The unique arrangement of these functional groups contributes to its reactivity and interaction with biological systems.

The molecular formula of this compound is C9H12BrNC_9H_{12}BrN. The presence of bromine enhances its electrophilic character, while the tert-butyl group provides steric hindrance, influencing its interactions with biological targets. The amino group can engage in hydrogen bonding, which is crucial for binding with various biomolecules.

Mechanisms of Biological Activity

Research indicates that this compound may interact with several biological targets, including enzymes and receptors. Its mechanism of action is primarily attributed to:

  • Enzyme Modulation : The compound can inhibit or activate specific enzymes, thereby altering metabolic pathways. For instance, studies have shown that similar compounds can inhibit PI3Kα kinase activity, a critical enzyme in cancer pathways .
  • Receptor Interaction : The structural characteristics allow it to bind to various receptors, potentially influencing signaling pathways involved in cellular proliferation and differentiation.

Biological Activities

  • Antitumor Activity :
    • Case studies have demonstrated that derivatives of pyridine compounds exhibit significant antitumor properties. For example, enantiomers of related compounds showed IC50 values against PI3Kα kinase of 1.08 μM and 2.69 μM, indicating potent inhibitory effects .
  • Antimicrobial Properties :
    • Compounds similar to this compound have been reported to exhibit antimicrobial activity against various pathogens. This activity is often linked to their ability to disrupt bacterial cell membranes or inhibit essential metabolic processes.
  • Neuroprotective Effects :
    • Some studies suggest that pyridine derivatives may possess neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.

Comparative Analysis with Related Compounds

The following table summarizes the structural characteristics and unique features of compounds related to this compound:

Compound NameStructure CharacteristicsUnique Features
2-(tert-Butyl)pyridinePyridine ring with tert-butyl groupLacks amine functionality; less reactive
4-AminopyridinePyridine ring with amine at the 4-positionLacks tert-butyl group; different steric effects
5-Bromo-2-methylpyridinePyridine ring with bromine at the 5-positionMethyl group instead of tert-butyl; more reactive
2,4-Di-tert-butylpyridineTwo tert-butyl groups on pyridine ringIncreased steric hindrance; affects reactivity

Research Findings

Recent studies have highlighted the potential applications of this compound in medicinal chemistry and material science:

  • Synthesis Applications : This compound serves as a valuable building block in organic synthesis, particularly in developing complex pharmaceuticals.
  • Catalytic Properties : It may act as a ligand in catalytic reactions, enhancing the efficiency and selectivity of chemical processes.

Properties

IUPAC Name

5-bromo-2-tert-butylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN/c1-9(2,3)8-5-4-7(10)6-11-8/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAJSOFXLKFWERP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50610315
Record name 5-Bromo-2-tert-butylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50610315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39919-58-9
Record name 5-Bromo-2-tert-butylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50610315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a THF (40 ml) suspension of copper cyanide (1.79 g, 20 mmol) which was dried under reduced pressure for 4 hours was added 1.0 M THF solution of tert-butylmagnesium chloride (40 ml, 40 mmol) dropwise at −78° C. over 30 minutes and the mixture was stirred for 1 hour at −78° C. 5-Bromo-2-iodopyridine (2.83 g, 10 mmol) was added at −78° C. and the mixture was stirred for 1 hour at −78° C., followed by additional stirring for 16 hours at room temperature. Then, the reaction was quenched with 25% aqueous ammonia solution (40 ml) and the precipitates were removed by filtration and washed with EtOAc. The filtrate and washings were combined and concentrated in vacuo. Then, filtration, evaporation, and purification by silica gel column chromatography, eluting with hexane/EtOAc (20:1), gave the title compound (1.07 g, 50% yield) as a colorless oil.
Quantity
2.83 g
Type
reactant
Reaction Step One
Name
tert-butylmagnesium chloride
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
1.79 g
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Yield
50%

Synthesis routes and methods II

Procedure details

To a suspension of copper cyanide (1.791 g, 20 mmol) in dry tetrahydrofuran (40 mL) at −78° C. under nitrogen was added dropwise a solution of tert-butylmagnesium chloride in tetrahydrofuran (1.0 M, 40 mL, 40 mmol) over 20 minutes. A solution of 5-bromo-2-iodopyridine (5.68 g, 20 mmol) in dry tetrahydrofuran (20 mL) was then added via cannula and the reaction mixture stirred at −78° C. for 1 hour then allowed to warm slowly to room temperature. The reaction was quenched by the addition of 25% aqueous ammonium hydroxide solution (28-30%, 100 mL) and the mixture partitioned between ethyl acetate (500 mL) and 25% aqueous ammonium hydroxide solution (28-30%, 400 mL). The organic phase was separated, washed with water (400 mL) and saturated brine (100 mL), dried (MgSO4), filtered and concentrated under reduced pressure to give a brown oil. The crude product was purified by chromatography on silica eluting with a solvent gradient of 0 to 10% ethyl acetate in hexanes to give 5-bromo-2-(tert-butyl)pyridine (1.6186 g, 38% yield) as a colorless oil.
Quantity
1.791 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
tert-butylmagnesium chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
5.68 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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